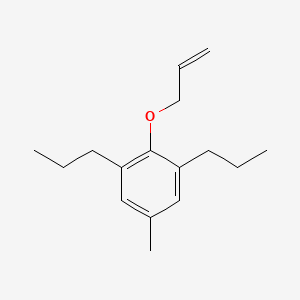![molecular formula C13H8N4 B14736984 [(e)-Naphthalen-2-yldiazenyl]propanedinitrile CAS No. 5456-91-7](/img/structure/B14736984.png)
[(e)-Naphthalen-2-yldiazenyl]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(e)-Naphthalen-2-yldiazenyl]propanedinitrile is an organic compound characterized by the presence of a naphthalene ring linked to a diazenyl group and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(e)-Naphthalen-2-yldiazenyl]propanedinitrile typically involves the reaction of naphthalen-2-ylamine with malononitrile in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[(e)-Naphthalen-2-yldiazenyl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalen-2-yldiazenyl derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The compound can participate in substitution reactions, where the diazenyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include naphthalen-2-ylamine derivatives, substituted naphthalenes, and various diazenyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(e)-Naphthalen-2-yldiazenyl]propanedinitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(e)-Naphthalen-2-yldiazenyl]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating various redox reactions. It can also interact with cellular proteins and enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Malononitrile: A simpler compound with similar nitrile groups but lacking the naphthalene and diazenyl moieties.
(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)propanedinitrile: A compound with a similar propanedinitrile group but different structural features.
Uniqueness
[(e)-Naphthalen-2-yldiazenyl]propanedinitrile is unique due to its combination of a naphthalene ring, diazenyl group, and propanedinitrile moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
5456-91-7 |
|---|---|
Molecular Formula |
C13H8N4 |
Molecular Weight |
220.23 g/mol |
IUPAC Name |
2-(naphthalen-2-yldiazenyl)propanedinitrile |
InChI |
InChI=1S/C13H8N4/c14-8-13(9-15)17-16-12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13H |
InChI Key |
SOQGPZIOLCAUJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=NC(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




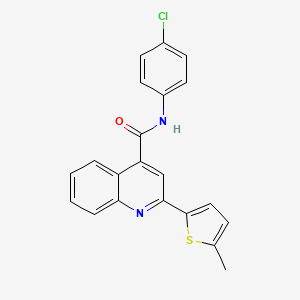
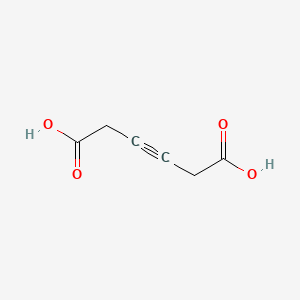
![4-[(2-Nitro-benzylidene)-amino]-phenol](/img/structure/B14736925.png)
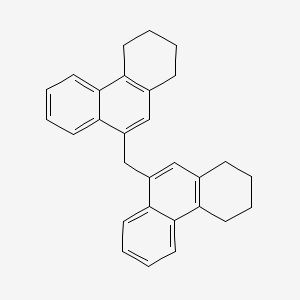

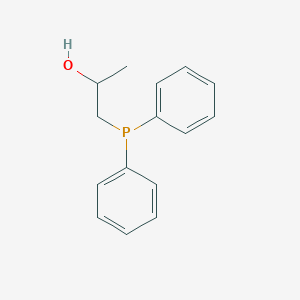


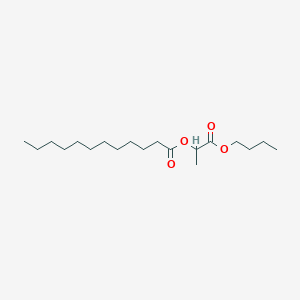
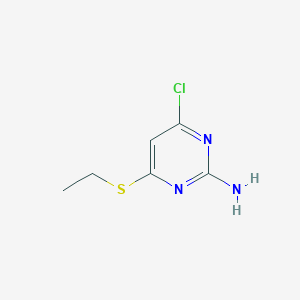
![2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl 2-hydroxybenzoate](/img/structure/B14736998.png)
